molecular formula C23H18F2N4O3 B2422537 1-(2,5-Difluorophenyl)-3-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)urea CAS No. 1172530-23-2

1-(2,5-Difluorophenyl)-3-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)urea

Cat. No.: B2422537
CAS No.: 1172530-23-2
M. Wt: 436.419
InChI Key: LIOGJQPCGDXMFU-UHFFFAOYSA-N
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Description

1-(2,5-Difluorophenyl)-3-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)urea is a useful research compound. Its molecular formula is C23H18F2N4O3 and its molecular weight is 436.419. The purity is usually 95%.
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Scientific Research Applications

Multicomponent Synthesis Applications

Quinazoline derivatives, including those with urea functionalities, have been synthesized through multicomponent reactions involving urea or thiourea and substituted benzaldehydes. These compounds, such as 2,5-dioxo- and 4-aryl-5-oxo-2-thioxo-1,2,3,4,5,6,7,8-octahydroquinazolines, find applications in medicinal chemistry due to their structural diversity and potential biological activities (Tonkikh et al., 2004).

Novel Urea Derivatives with Biological Activities

Research into novel urea and bis-urea derivatives, including those with primaquine and hydroxyl or halogen substituted benzene moieties, has shown significant antiproliferative effects against various cancer cell lines. These derivatives exhibit potential as lead compounds in the development of new therapeutic agents for diseases like breast carcinoma, highlighting the importance of urea functionalities in drug design (Perković et al., 2016).

Antagonistic Activity on Receptors

Quinazoline urea analogues have been investigated for their binding affinities to human adenosine A(3) receptors, demonstrating the potential for these compounds to serve as antagonists in therapeutic applications. Such studies are crucial for understanding receptor-ligand interactions and developing new drugs targeting specific receptors (van Muijlwijk-Koezen et al., 2000).

Supramolecular Chemistry and Gel Formation

The formation of gels from Ag-complexes with quinoline urea derivatives has been explored, showcasing the role of these compounds in supramolecular chemistry. Such research is significant for the development of novel materials with potential applications in catalysis, sensing, and drug delivery systems (Braga et al., 2013).

Properties

IUPAC Name

1-(2,5-difluorophenyl)-3-[3-(4-methoxyphenyl)-2-methyl-4-oxoquinazolin-6-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18F2N4O3/c1-13-26-20-10-4-15(27-23(31)28-21-11-14(24)3-9-19(21)25)12-18(20)22(30)29(13)16-5-7-17(32-2)8-6-16/h3-12H,1-2H3,(H2,27,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIOGJQPCGDXMFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2)NC(=O)NC3=C(C=CC(=C3)F)F)C(=O)N1C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18F2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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